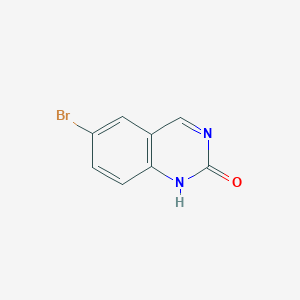

6-bromoquinazolin-2(1H)-one

Description

Overview of Quinazolinone Core Structures in Medicinal Chemistry

The quinazoline (B50416) skeleton, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a foundational structure in a vast array of biologically active compounds. omicsonline.orgwikipedia.org Its derivatives, known as quinazolinones, are classified based on the position of the carbonyl group within the pyrimidine ring, with 2-quinazolinone and 4-quinazolinone being the most common isomers. wikipedia.org These structures are not merely chemical curiosities; they are privileged scaffolds in drug discovery, demonstrating a remarkable capacity for interacting with a wide range of biological targets. taylorandfrancis.com

The journey of quinazoline chemistry began in 1869 when Griess first prepared a quinazoline derivative. nih.gov However, it was the synthesis of the parent quinazoline by Gabriel in 1903 that truly opened the floodgates for exploration into this class of compounds. nih.govmdpi.com Initially known as benzo-1,3-diazine, the name "quinazoline" was proposed by Widdege. nih.gov Over the decades, more than 200 naturally occurring alkaloids containing the quinazoline-4(3H)-one structure have been identified, underscoring the natural prevalence and biological relevance of this scaffold. omicsonline.org The first natural quinazoline, vasicine, was isolated in its pure alkaloid form in 1888. mdpi.com

The synthetic versatility of the quinazoline nucleus has allowed for the introduction of various bioactive moieties, leading to the development of numerous derivatives with a broad spectrum of pharmacological activities. omicsonline.org This has cemented the importance of quinazolines in medicinal chemistry, with many derivatives finding applications as anticancer, antimalarial, antimicrobial, and anti-inflammatory agents, among others. nih.govmdpi.comekb.eg Notably, several quinazoline-based drugs, such as gefitinib (B1684475) and erlotinib, have received FDA approval for cancer treatment, highlighting the clinical success of this heterocyclic system. wikipedia.orgnih.gov

While the 4(3H)-quinazolinone isomer has historically received more attention, the quinazolin-2(1H)-one scaffold is increasingly recognized for its own unique potential in drug discovery. wikipedia.orgmdpi.com Like its isomer, the 2-oxo derivative serves as a versatile starting material for the synthesis of a diverse array of N-containing heterocyclic compounds with potential pharmaceutical applications. taylorandfrancis.com Researchers have successfully synthesized various derivatives of 3,4-dihydroquinazolin-2(1H)-one (DHQZ) and evaluated their biological activities, which include anti-inflammatory, anticancer, and antiviral properties. researchgate.net The stability of the quinazolinone nucleus, coupled with the potential for substitution at various positions, makes it an attractive framework for developing novel therapeutic agents. omicsonline.org

Rationale for Focused Research on 6-Bromoquinazolin-2(1H)-one

Within the vast family of quinazolinone derivatives, specific substitutions can dramatically influence biological activity. The focus on this compound stems from the growing body of evidence suggesting that the presence of a bromine atom at the 6-position of the quinazoline ring can significantly enhance the pharmacological properties of the molecule.

A pharmacophore is a specific arrangement of atoms or functional groups in a molecule that is responsible for its biological activity. The bromine atom at the 6-position of the quinazolinone core has been identified as a key pharmacophoric feature in numerous studies. For instance, research has shown that the introduction of a halogen group at the 6-position of the quinazolinone nucleus can enhance its anti-inflammatory action. arabjchem.org Furthermore, 6-substituted quinazolinone derivatives have demonstrated promising anticancer activity. nih.gov

The in vitro cytotoxic activity of various 6-bromo quinazoline derivatives has been evaluated against different cancer cell lines, with some compounds showing significant potency. nih.govresearchgate.net For example, a study on 6-bromo-2-styrylquinazolin-4-ones revealed that these compounds exhibit enhanced inhibitory activity against cancer cell lines compared to their non-brominated counterparts. mdpi.com These findings underscore the importance of the 6-bromo substitution in designing potent and selective therapeutic agents.

Despite the promising results, research into this compound is still in its relatively early stages. While many studies have focused on the 4-oxo isomer, the 2-oxo variant remains less explored. A significant portion of the existing research has centered on the synthesis and biological evaluation of various derivatives, with a particular emphasis on anticancer and antimicrobial activities. arabjchem.orgresearchgate.net

Future research should aim to broaden the scope of biological investigations to explore other potential therapeutic applications. A deeper understanding of the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective derivatives. nih.gov This involves systematically modifying the structure of this compound and evaluating the impact of these changes on its biological activity.

Furthermore, there is a need for more in-depth mechanistic studies to elucidate how these compounds exert their biological effects at the molecular level. Molecular docking and simulation studies can provide valuable insights into the binding interactions of these compounds with their biological targets, such as the epidermal growth factor receptor (EGFR). nih.govresearchgate.net The synthesis of novel derivatives, including the creation of hybrid molecules incorporating other bioactive scaffolds, also represents a promising avenue for future research. researchgate.net The exploration of different synthetic methodologies, including microwave-assisted synthesis, could lead to more efficient and environmentally friendly ways of producing these valuable compounds. arabjchem.org

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNUYWQSBQPNNOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591581 | |

| Record name | 6-Bromoquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79885-37-3 | |

| Record name | 6-Bromoquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 6 Bromoquinazolin 2 1h One and Its Derivatives

Classical and Contemporary Synthetic Routes to the Quinazolin-2(1H)-one Core

Cyclization Reactions for Quinazolinone Ring Formation

The construction of the quinazolinone core predominantly relies on the cyclization of appropriately substituted benzene (B151609) derivatives. Two of the most common and effective approaches involve the use of anthranilic acid derivatives and 2-aminobenzamides as precursors.

Anthranilic acid and its derivatives are widely employed starting materials for the synthesis of quinazolinone cores. nih.govmdpi.com A prevalent method involves the reaction of anthranilic acid with a source of a carbonyl group, which then undergoes cyclization to form the heterocyclic ring.

One common approach is the reaction of anthranilic acid with urea or its derivatives. For instance, the fusion of anthranilic acid with urea can yield 1,2,3,4-tetrahydro-2,4-dioxoquinazoline. nih.gov A more controlled method involves the reaction of anthranilic acid with potassium cyanate to form an o-ureidobenzoic acid intermediate, which can then be cyclized by heating in the presence of an acid or base to afford quinazoline-2,4(1H,3H)-dione. mdpi.com

Another strategy involves the acylation of anthranilic acid. For example, 5-bromoanthranilic acid can be dissolved in pyridine and treated with o-aminobenzoyl chloride to synthesize 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one, a key intermediate that can be further converted to quinazolinone derivatives. mediresonline.org Similarly, the reaction of 5-bromoanthranilic acid with benzoyl chloride leads to the formation of 6-bromo-2-phenyl-1,3,4-benzoxazinone. scispace.com

A one-pot synthesis of quinazoline-2,4(1H,3H)-diones has been developed using anthranilic acid derivatives and potassium cyanate in water. This eco-friendly method proceeds through the formation of a urea derivative, followed by cyclization with sodium hydroxide to yield the desired product in high yields. jst.go.jp

| Starting Material | Reagent(s) | Product | Reference |

| Anthranilic acid derivatives | Potassium cyanate, NaOH, HCl | Quinazoline-2,4(1H,3H)-diones | jst.go.jp |

| 5-Bromoanthranilic acid | o-Aminobenzoyl chloride, Pyridine | 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one | mediresonline.org |

| 5-Bromoanthranilic acid | Benzoyl chloride | 6-bromo-2-phenyl-1,3,4-benzoxazinone | scispace.com |

2-Aminobenzamides are also valuable precursors for the synthesis of quinazolinones. organic-chemistry.org These compounds can undergo cyclization with various C1 sources to form the pyrimidine (B1678525) ring of the quinazolinone system.

A copper-catalyzed tandem reaction of 2-aminobenzamides with tertiary amines has been developed to produce quinazolinone derivatives. nih.gov This method involves a one-pot cyclization and coupling process under aerobic conditions. Furthermore, a ruthenium-catalyzed deaminative coupling reaction of 2-aminobenzamides with amines provides an efficient route to quinazolinone products without the need for reactive reagents. acs.org

In a different approach, 2-aminobenzamides can react with methanol, which serves as both a C1 source and a green solvent, in the presence of a copper catalyst and a base like cesium carbonate to yield quinazolinones. researchgate.net The proposed mechanism involves the oxidation of methanol to formaldehyde, which then reacts with the 2-aminobenzamide to form an imine intermediate that subsequently cyclizes. researchgate.net

A one-pot synthesis of quinazoline-2,4-diones from 2-aminobenzamides has been achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of 4-dimethylaminopyridine (DMAP). acs.org This method offers a simplified procedure with high yields and low-toxicity reagents. acs.org

| Starting Material | Reagent(s) | Catalyst/Conditions | Product | Reference |

| 2-Aminobenzamides | Tertiary amines | Copper catalyst, Aerobic conditions | Quinazolinone derivatives | nih.gov |

| 2-Aminobenzamides | Amines | Ruthenium catalyst | Quinazolinone products | acs.org |

| 2-Aminobenzamides | Methanol | Copper catalyst, Cs2CO3 | Quinazolinones | researchgate.net |

| 2-Aminobenzamides | (Boc)2O | DMAP | Quinazoline-2,4-diones | acs.org |

Introduction of Bromine at the C-6 Position

The installation of a bromine atom at the C-6 position of the quinazolinone ring is a key step in the synthesis of the target compound. This can be achieved either by starting with a pre-brominated precursor, such as 5-bromoanthranilic acid, or by direct bromination of the pre-formed quinazolinone core.

Halogenation Strategies

Halogenation of the quinazolinone scaffold is a versatile method for introducing bromine. Electrophilic substitution reactions are commonly employed for this purpose. nih.gov The reactivity of the benzene ring of the quinazolinone system is influenced by the substituents already present.

N-halosuccinimides, such as N-bromosuccinimide (NBS), are frequently used as halogenating agents. researchgate.net Palladium-catalyzed C-H activation has been utilized for the ortho-halogenation of 2-arylquinazolines using N-halosuccinimides as the halogen source, offering high regioselectivity. researchgate.net

Specific Bromination Protocols for Quinazolinone Systems

Direct bromination of the quinazolin-2(1H)-one core can be accomplished using various brominating agents. For instance, bromination of anthranilic acid can be achieved using bromine in glacial acetic acid to produce 5-bromoanthranilic acid, which can then be used to construct the 6-bromoquinazolinone ring. scispace.com

In a study on the bromination of quinolin-4(1H)-ones, molecular bromine and N-bromosuccinimide were used as halogenating reagents. nuph.edu.ua The direction of halogenation was found to be dependent on the substituents present on the heterocycle. nuph.edu.ua While this study focuses on quinolinones, the principles can often be applied to quinazolinone systems as well.

A direct synthesis of 6-bromoquinazolin-4(3H)-one involves heating 2-amino-5-bromobenzoic acid with formamide. acs.org This method directly incorporates the bromine atom into the final quinazolinone structure from the starting material.

| Precursor | Brominating Agent/Method | Product | Reference |

| Anthranilic acid | Bromine in glacial acetic acid | 5-Bromoanthranilic acid | scispace.com |

| 2-Arylquinazolines | N-Halosuccinimides | ortho-Halogenated 2-arylquinazolines | researchgate.net |

| 2-Amino-5-bromobenzoic acid | Formamide | 6-Bromoquinazolin-4(3H)-one | acs.org |

Synthesis of 6-Bromoquinazolin-2(1H)-one Analogues and Functionalized Derivatives

Regioselective Functionalization of the Quinazolinone Ring System

Regioselective functionalization allows for the precise modification of specific positions on the quinazolinone core, which is crucial for developing derivatives with desired properties. The quinazolinone ring system presents multiple sites for functionalization, and controlling the selectivity of these reactions is a key challenge.

Recent research has highlighted various strategies for the regioselective functionalization of quinolines and their derivatives, often employing transition metal catalysis to activate specific C-H bonds. mdpi.comrsc.org While much of this work focuses on the broader class of quinolines, the principles can be extended to the quinazolinone system. For instance, palladium-catalyzed C-H activation has been utilized for the modification of purines, demonstrating the potential for regioselective functionalization of nitrogen-containing heterocycles. nih.gov

In the context of quinazolinones, regioselectivity can be influenced by the directing effects of existing substituents and the choice of catalyst and reaction conditions. For example, the presence of a directing group can guide the functionalization to a specific position on the aromatic ring. rsc.org Furthermore, base metal-catalyzed methods are emerging as a strategy for the regioselective B–H functionalization of carboranes, suggesting that similar approaches could be developed for the quinazolinone scaffold. rsc.org The ability to selectively introduce functional groups at different positions of the this compound core is essential for exploring the structure-activity relationships of its derivatives.

Derivatization at Nitrogen Atoms (N1, N3) of the Quinazolinone Core

The nitrogen atoms at positions 1 and 3 of the quinazolinone ring are common sites for derivatization, allowing for the introduction of a wide range of substituents that can significantly modulate the compound's biological activity. Alkylation and arylation are the most frequent modifications at these positions.

For instance, in the synthesis of certain 6-bromo quinazoline (B50416) derivatives, the N3 position is readily alkylated. nih.gov In one study, 3-benzyl-6-bromoquinazolin-4(3H)-one was prepared by reacting 2-amino-5-bromobenzoic acid with triethyl orthoformate and phenylmethanamine. acs.org Another approach involves the reaction of 6-bromo-2-phenyl-1,3,4-benzoxazinone with ethyl glycinate to yield ethyl [6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl]acetate, demonstrating derivatization at the N3 position. researchgate.net

The regioselectivity of N-functionalization can be controlled by the reaction conditions. For example, the use of different bases and solvents can favor alkylation at either the N1 or N3 position. Caesium carbonate in DMF has been shown to promote regioselective O-alkylation over N-alkylation in 4,6-diphenylpyrimidin-2(1H)-ones, a related heterocyclic system. rsc.org This suggests that careful selection of reagents can also control the site of derivatization in this compound.

Interactive Data Table: Examples of N-Substituted 6-Bromoquinazolinone Derivatives

| Derivative | Starting Material | Reagents and Conditions | Position of Derivatization | Reference |

| 3-Benzyl-6-bromoquinazolin-4(3H)-one | 2-Amino-5-bromobenzoic acid | Triethyl orthoformate, phenylmethanamine, iodine, ethanol, reflux | N3 | acs.org |

| Ethyl [6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl]acetate | 6-Bromo-2-phenyl-1,3,4-benzoxazinone | Ethyl glycinate | N3 | researchgate.net |

| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives | 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | Various alkyl halides or substituted benzyl bromides, K2CO3, DMF, reflux | N3 | nih.gov |

Modifications at the C-2 and C-4 Positions of the Quinazolinone Ring

Modifications at the C-2 and C-4 positions of the quinazolinone ring are crucial for synthesizing a diverse range of derivatives. The C-4 position, often bearing a hydroxyl or oxo group, can be converted to a chlorine atom using reagents like phosphorus oxychloride, which then serves as a versatile leaving group for nucleophilic substitution. mdpi.com This allows for the introduction of various anilino and other amine-containing moieties.

The C-2 position can be functionalized through various synthetic routes. For example, starting from 5-bromo anthranilic acid, one can synthesize 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one. mediresonline.org Another strategy involves the Knoevenagel condensation of 6-bromo-2-methylquinazolin-4-one with aromatic aldehydes to introduce styryl groups at the C-2 position. mdpi.com

Furthermore, the synthesis of 2-(6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl)-N-substituted acetamides demonstrates the introduction of a substituted acetamide group at the C-2 position. researchgate.net The reactivity of the C-2 and C-4 positions allows for the creation of a vast library of this compound derivatives with potential applications in medicinal chemistry.

Palladium-Catalyzed Cross-Coupling Reactions for C-6 Functionalization

The bromine atom at the C-6 position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups. These reactions are powerful tools for creating carbon-carbon bonds and significantly expanding the structural diversity of the quinazolinone core.

Palladium-catalyzed C-H bond functionalization has emerged as a highly effective method for modifying aromatic and heterocyclic compounds. nih.govnih.govresearchgate.net While direct C-H functionalization at the C-6 position is a possibility, the presence of the bromo substituent makes it an ideal substrate for traditional cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a widely used and robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.govresearchgate.netyonedalabs.comlibretexts.orgrsc.org This reaction is particularly well-suited for the functionalization of the C-6 position of this compound.

In a typical Suzuki-Miyaura reaction, this compound or its derivatives are reacted with an arylboronic acid or ester in the presence of a palladium catalyst and a base. mdpi.commdpi.com For example, 6-bromo-2-styrylquinazolin-4(3H)-ones have been successfully coupled with various arylboronic acids using PdCl2(PPh3)2 as the catalyst and potassium carbonate as the base in a dioxane-water solvent system. mdpi.com Similarly, 4-anilino-6-bromoquinazolines have been functionalized at the C-6 position with 4-fluorophenylboronic acid. mdpi.com

The versatility of the Suzuki-Miyaura coupling allows for the introduction of a diverse range of aryl and heteroaryl substituents at the C-6 position, which is critical for fine-tuning the biological properties of the resulting compounds.

Interactive Data Table: Examples of Suzuki-Miyaura Cross-Coupling for C-6 Functionalization

| Starting Material | Coupling Partner | Catalyst and Base | Solvent | Product | Reference |

| 6-Bromo-2-styrylquinazolin-4(3H)-ones | Arylboronic acids | PdCl2(PPh3)2, K2CO3 | Dioxane–H2O | 6-Aryl-2-styrylquinazolin-4(3H)-ones | mdpi.com |

| 4-Anilino-6-bromoquinazolines | 4-Fluorophenylboronic acid | PdCl2(PPh3)2, Cs2CO3 | THF-iPrOH | 4-Anilino-6-(4-fluorophenyl)quinazolines | mdpi.com |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. In the context of this compound and its derivatives, green approaches focus on the use of environmentally benign solvents, catalysts, and reaction conditions.

One notable example is the development of an efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones, including the 6-bromo derivative, at room temperature in water. jst.go.jp This method involves the reaction of anthranilic acid derivatives with potassium cyanate, followed by cyclization with sodium hydroxide and subsequent acidification. The use of water as the solvent and the simple filtration-based product isolation make this a highly eco-efficient process. jst.go.jp

Other green synthetic protocols include one-pot tandem condensations under catalyst- and solvent-free conditions. mdpi.com Additionally, the use of visible light-photocatalysis represents a mild and efficient approach for certain organic transformations, which could potentially be adapted for the synthesis of quinazolinone derivatives. rsc.org The development of such green methodologies is crucial for the sustainable production of this compound and its analogues.

Eco-Efficient Synthetic Strategies

Eco-efficient, or green, synthetic strategies are designed to reduce the environmental impact of chemical processes. For the synthesis of quinazolinone derivatives, these methodologies include the use of alternative energy sources like microwave irradiation, photocatalysis, sustainable solvents, and recyclable catalysts.

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased yields, and cleaner reaction profiles. nih.govresearchgate.net The synthesis of quinazolinones can be achieved by reacting substituted 2-halobenzoic acids with amidines in water, a green solvent, using an iron catalyst under microwave heating. sci-hub.cat This method is notable for being the first report of iron-catalyzed C–N coupling to form N-heterocycles in an aqueous medium. sci-hub.cat Furthermore, combining microwave assistance with bio-sourced solvents, such as pinane, offers a convergent and sustainable route to quinazolinones from 2-aminobenzamides and succinic anhydride. rsc.org Pinane, a renewable and recyclable solvent, was found to favor the cyclization step, providing direct access to the quinazolinone core. rsc.org

Photocatalysis and Electrochemistry: Visible-light photocatalysis represents a mild and green approach to organic transformations. A fast and highly efficient method for synthesizing quinazolinones combines enzymatic catalysis with photocatalysis, where a dihydroquinazolinone intermediate is oxidized using a simple White LED. nih.gov This dual catalytic system can achieve near-quantitative yields in just a few hours. nih.gov Other photocatalytic methods utilize catalysts such as 9-fluorenone to facilitate the one-pot cyclization of o-aminobenzamides with alcohols, which serve as green alternatives to aldehydes. researchgate.net

Electrochemical synthesis offers another sustainable pathway, often conducted in aqueous solutions without the need for harsh reagents. Substituted quinazolinones can be prepared from o-aminobenzonitriles and aldehydes in water through an electrochemically induced process, highlighting a practical and environmentally benign formation method. rsc.org

Sustainable Solvents and Catalysts: The choice of solvent is critical to the environmental footprint of a synthesis. Water is an ideal green solvent, and methodologies have been developed for the synthesis of quinazolinone precursors in aqueous media at room temperature. jst.go.jpuq.edu.au Biomass-derived solvents, such as eucalyptol, have also been successfully employed for the synthesis of quinazolinethione analogues, where products are often obtained by simple filtration, minimizing solvent waste from purification. nih.gov

The use of efficient and recyclable catalysts is a cornerstone of green chemistry. Recyclable nanocatalysts are increasingly used for synthesizing quinazoline derivatives. tandfonline.com For instance, a novel nanocatalyst composed of functionalized SBA-15 with ellagic acid has been used for a one-pot, three-component synthesis of 4-oxo-quinazoline derivatives. This heterogeneous catalyst is easily recovered and can be reused for multiple cycles without a significant loss of activity. nih.gov Similarly, inexpensive and less toxic metal catalysts, such as those based on copper and iron, are being used to promote quinazolinone formation under eco-friendly conditions. researchgate.net

| Eco-Efficient Method | Starting Materials | Key Conditions | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | 2-halobenzoic acids, amidines | Iron catalyst, Water, Microwave irradiation | Rapid, efficient, occurs in aqueous media | sci-hub.cat |

| Microwave-Assisted Synthesis | 2-aminobenzamide, succinic anhydride | Pinane (bio-sourced solvent), Microwave irradiation | Uses renewable solvent, convergent | rsc.org |

| Photocatalysis | 2-aminobenzamide, aldehydes | Enzymatic catalysis followed by White LED-induced oxidation | High efficiency (99% yield in 2h), mild conditions | nih.gov |

| Electrochemical Synthesis | o-aminobenzonitriles, aldehydes | Electrolysis in aqueous solution | Transition metal-free, environmentally benign | rsc.org |

| Sustainable Catalysis | Isatoic anhydride, phenylhydrazine, aldehydes | SBA-15@ellagic acid nanocatalyst, Ethanol | Recyclable heterogeneous catalyst, high yields | nih.gov |

| Green Solvent Synthesis | Anthranilic acid derivatives, potassium cyanate | Water, Room temperature | Avoids organic solvents, simple filtration work-up | jst.go.jpuq.edu.au |

One-Pot Reaction Sequences

One-pot reactions, particularly multicomponent reactions (MCRs), are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single procedural step. This approach enhances atom economy, reduces solvent usage and waste generation, and saves time by eliminating the need to isolate and purify intermediates. scilit.com Numerous one-pot methodologies have been developed for the synthesis of the quinazolinone scaffold.

Multicomponent Reactions (MCRs): A common strategy for building quinazolinone derivatives involves the three-component reaction of an anthranilic acid derivative, an amine, and an aldehyde. For example, 4-oxo-dihydroquinazolinones can be synthesized through a one-pot reaction of isatoic anhydride, phenylhydrazine, and various aromatic aldehydes or acetophenones, catalyzed by a recyclable SBA-15-based nanocatalyst. nih.gov The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst facilitates a one-pot MCR between 2-amino-5-chlorobenzophenone, aromatic aldehydes, and ammonium acetate to produce quinazoline derivatives. researchgate.net

Photocatalysis can also be integrated into one-pot MCRs. A catalyst-free, photoinduced three-component reaction of a 2-amino-aryl ketone, an aldehyde, and ammonium acetate under LED irradiation provides a novel route to 2,4-substituted quinazolines. researchgate.net

Tandem and Cascade Reactions: More sophisticated one-pot syntheses involve tandem or cascade reactions, where a sequence of intramolecular and intermolecular reactions occurs without the addition of new reagents. A ruthenium(II) complex catalyzes a tandem synthesis that transforms 2-aminobenzonitriles directly into quinazolinones using an alcohol-water system. rsc.org This sustainable protocol leverages alcohols as both reactants and solvent, showcasing high efficiency. Another approach involves a K2S2O8-promoted oxidative tandem cyclization of primary alcohols with 2-aminobenzamides, which proceeds without a transition metal catalyst under electrolytic conditions. researchgate.net

An eco-efficient, one-pot synthesis of quinazoline-2,4(1H,3H)-diones has been developed that proceeds at room temperature in water. The sequence begins with the reaction of an anthranilic acid derivative with potassium cyanate to form a urea derivative, which then undergoes cyclization in the same pot to afford the final product in near-quantitative yield after acidification. jst.go.jpuq.edu.au

| Reaction Type | Components/Substrates | Catalyst/Solvent | Key Features | Reference |

|---|---|---|---|---|

| Three-Component Reaction | Isatoic anhydride, phenylhydrazine, aromatic aldehydes | SBA-15@ELA nanocatalyst / Ethanol | Uses a novel, recyclable nanocatalyst | nih.gov |

| Three-Component Reaction | 2-amino-5-chlorobenzophenone, aromatic aldehydes, ammonium acetate | HFIP (solvent and catalyst) | Avoids traditional catalysts, efficient | researchgate.net |

| Photocatalytic Three-Component Reaction | 2-amino-aryl ketone, aldehyde, ammonium acetate | Catalyst-free / LED irradiation | Metal-free, mild conditions | researchgate.net |

| Tandem Synthesis | 2-aminobenzonitriles, aliphatic alcohols | Ru(II) complex / Alcohol-water | Direct transformation, sustainable | rsc.org |

| One-Pot Cyclization | Anthranilic acid derivatives, potassium cyanate | Water | Room temperature, near-quantitative yields | jst.go.jpuq.edu.au |

| Oxidative Tandem Cyclization | Primary alcohols, 2-aminobenzamides | K2S2O8 / Electrolysis | Transition metal-free, oxidative process | researchgate.net |

Iii. Advanced Spectroscopic and Structural Characterization of 6 Bromoquinazolin 2 1h One Compounds

X-ray Crystallography and Crystal Structure AnalysisThere is no information available in the searched scientific literature regarding the single-crystal X-ray analysis of 6-bromoquinazolin-2(1H)-one. Consequently, details about its crystal system, space group, and specific molecular geometry cannot be provided.

Single Crystal X-ray Diffraction (SCXRD) for Structural Elucidation

Single Crystal X-ray Diffraction (SCXRD) stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid. nih.gov For the analogous compound, 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, SCXRD analysis revealed that it crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net This analysis provides a foundational blueprint of the molecule's conformation and its packing within the crystal lattice.

The core structure, comprising the fused benzene (B151609) and pyrimidine (B1678525) rings, is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.0130 Å. nih.goviucr.org This planarity is a key feature influencing the potential for stacking interactions. The crystallographic data provides the exact dimensions of the unit cell, which is the fundamental repeating unit of the crystal. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₉BrN₂O |

| Formula Weight | 265.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5654 (3) |

| b (Å) | 11.4972 (2) |

| c (Å) | 12.1025 (3) |

| β (°) | 105.583 (3) |

| Volume (ų) | 1013.99 (5) |

| Z | 4 |

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The SCXRD data allows for a meticulous examination of intramolecular geometry. In the case of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, the C7—Br1 bond length is 1.900 (3) Å, which is consistent with C(sp²)—Br bonds in other bromine-substituted tricyclic quinazolinone derivatives. nih.goviucr.org The bond lengths and angles within the quinazolinone core reflect the hybridization of the constituent atoms and the aromatic nature of the rings. Small deviations from ideal geometries can indicate areas of molecular strain or the influence of electronic effects from substituents.

| Bond/Angle | Value | Bond/Angle | Value |

|---|---|---|---|

| Br1—C7 | 1.900 (3) | O1—C9 | 1.233 (4) |

| N4—C4A | 1.385 (4) | N4—C9A | 1.398 (4) |

| N10—C9A | 1.380 (4) | N10—C1 | 1.464 (4) |

| C4A—N4—C9A | 124.0 (3) | C9A—N10—C1 | 125.6 (3) |

| C5—C4A—N4 | 122.0 (3) | O1—C9—N4 | 121.6 (3) |

Investigation of Supramolecular Interactions (e.g., Halogen Bonding, π-π Stacking)

The crystal packing of bromo-quinazolinone derivatives is governed by a network of non-covalent supramolecular interactions. These forces dictate the physical properties of the solid-state material.

Halogen Bonding: The bromine atom, with its electropositive σ-hole, is a prime candidate for forming halogen bonds. In the crystal structure of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, molecules form centrosymmetric halogen-bonding dimers through Br···Br intermolecular contacts of 3.5961 (5) Å. iucr.org This distance is notably shorter than the sum of the van der Waals radii of two bromine atoms (approximately 3.66-3.70 Å), indicating a significant attractive interaction. iucr.org The C7—Br···Br angle is 166.70 (14)°, demonstrating the characteristic linearity of halogen bonds. iucr.org In other related structures, such as 3-(2-halophenyl)quinazoline-4-thione derivatives, strong C=S···Br halogen bonds are observed with intermolecular distances around 3.4143 (6) Å, which is a 6.5% reduction from the sum of van der Waals radii. mdpi.com

π-π Stacking: The planar aromatic quinazolinone core facilitates π-π stacking interactions, which are crucial for crystal stabilization. In the 7-bromo derivative, stacking occurs between the aromatic rings of adjacent molecules. iucr.org Specifically, interactions are observed between the pyrimidine rings of neighboring molecules, contributing to a stacked arrangement along the crystallographic c-axis. iucr.orgresearchgate.net The centroid-to-centroid distances between these stacked rings are a key measure of the strength of the interaction. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. The surface is mapped with functions like dnorm, which simultaneously shows the distance from the surface to the nearest nucleus inside (di) and outside (de), highlighting regions of close contact.

For 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, this analysis reveals that the crystal packing is dominated by several key interactions. nih.goviucr.org The most prominent contacts are visualized as red spots on the dnorm surface, corresponding to Br···Br, C—H···O, and N—H···O interactions. nih.gov

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative breakdown of these interactions. The analysis shows that H···H contacts account for the largest portion of the surface (37.2%). nih.goviucr.org Following this, Br···H/H···Br contacts (19.6%) and O···H/H···O contacts (11.3%) are the next most significant contributors, underscoring the importance of the bromine and carbonyl groups in directing the crystal packing. nih.goviucr.org The small but distinct contribution from Br···Br contacts (0.8%) corroborates the halogen bonding identified by SCXRD. nih.goviucr.org

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 37.2 |

| Br···H / H···Br | 19.6 |

| O···H / H···O | 11.3 |

| N···H / H···N | 8.1 |

| C···H / H···C | 6.9 |

| N···C / C···N | 3.5 |

| O···C / C···O | 2.0 |

| Br···C / C···Br | 0.9 |

| Br···Br | 0.8 |

| Other | < 0.5 |

Iv. Pharmacological and Biological Activities of 6 Bromoquinazolin 2 1h One and Analogues

Anticancer Activities and Mechanisms of Action

Derivatives of 6-bromoquinazolin-2(1H)-one have demonstrated notable potential as anticancer agents. The presence of the bromine atom at the 6-position of the quinazoline (B50416) ring is often associated with enhanced anticancer effects. nih.gov These compounds exert their activity through various mechanisms, including inducing cell death in cancer cells and inhibiting key molecular targets involved in cancer progression.

A significant body of research has demonstrated the cytotoxic and antiproliferative effects of this compound analogues against a variety of human cancer cell lines. These studies, typically employing the MTT assay, have revealed that these compounds can reduce the viability of cancer cells at micromolar concentrations.

One study synthesized a series of 6-bromoquinazoline (B49647) derivatives and evaluated their cytotoxic effectiveness against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. nih.gov All tested compounds showed desirable activity, with IC₅₀ values ranging from 0.53 to 46.6 μM. nih.gov Notably, compound 5b , which has a fluoro substitution at the meta position of a phenyl moiety, exhibited stronger activity than the standard chemotherapy drug cisplatin, with IC₅₀ values of 0.53-1.95 μM. nih.gov Further investigation of compound 5b indicated that it induces apoptosis in MCF-7 cells in a dose-dependent manner. nih.gov

In another study, a series of new 6-bromo-2-arylquinazolinone derivatives were synthesized and assessed for their cytotoxic activities on MCF-7, A549 (lung cancer), and SKOV3 (ovarian cancer) cell lines. mui.ac.ir The results showed that compounds 1f and 1g exhibited the most potent anti-proliferative activities across the three cell lines. mui.ac.ir

Furthermore, a separate series of 6-bromoquinazoline-4(3H)-one derivatives with a thiol group at the 2-position were designed as potential anticancer agents. nih.gov The antiproliferative activity of these compounds was tested against MCF-7 and SW480 cancer cell lines. nih.gov The most potent compound, 8a , which features an aliphatic linker to the SH group, displayed IC₅₀ values of 15.85 ± 3.32 and 17.85 ± 0.92 µM against MCF-7 and SW480 cell lines, respectively. nih.gov Importantly, this compound showed less cytotoxicity towards the normal cell line (MRC-5), suggesting a degree of selectivity for cancer cells. nih.gov

To optimize a previously identified lead compound, new 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives were developed. acs.org Among these, compound 45 demonstrated the most potent antiproliferative activity against A549 lung cancer cells, with an IC₅₀ of 0.44 μM, and exhibited good selectivity. acs.org

| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 5b | MCF-7, SW480 | 0.53 - 1.95 | nih.gov |

| Compound 8a | MCF-7 | 15.85 ± 3.32 | nih.gov |

| Compound 8a | SW480 | 17.85 ± 0.92 | nih.gov |

| Compound 45 | A549 | 0.44 | acs.org |

The anticancer activity of this compound analogues is often attributed to their ability to inhibit specific molecular targets that are crucial for cancer cell growth and survival. A primary target for many quinazoline-based anticancer drugs is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a key role in regulating cell proliferation. nih.gov

Molecular docking studies have been employed to predict the binding modes of 6-bromoquinazoline derivatives within the active site of EGFR. nih.govnih.gov For instance, the potent compound 8a was found to establish hydrogen bonds and other important interactions with key residues in the EGFR active site. nih.gov The binding energy of compound 8a was calculated to be -6.7 kcal/mol. nih.gov These computational findings suggest that the anticancer effects of these compounds are, at least in part, mediated through EGFR inhibition. nih.gov

Beyond EGFR, other kinases and enzymes have been identified as potential targets. For example, some quinazolin-4(3H)-one derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), another important tyrosine kinase involved in angiogenesis. nih.gov Additionally, certain analogues have been designed and evaluated as inhibitors of histone deacetylase 6 (HDAC6), an enzyme that plays a role in gene expression and cell cycle regulation. mdpi.com One study reported a novel series of quinazoline-4-(3H)-one derivatives as HDAC6 inhibitors, with compound 5b being the most potent and selective, exhibiting an IC₅₀ value of 150 nM. mdpi.com

| Compound/Derivative Series | Molecular Target | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 8a | EGFR | Binding Energy: -6.7 kcal/mol | nih.gov |

| Quinazoline-4(3H)-one derivatives | HDAC6 | Compound 5b: 150 nM | mdpi.com |

| 3-substituted quinazoline-2,4(1H,3H)-diones | c-Met and VEGFR-2 | 0.052 to 0.084 µM | nih.gov |

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound analogues influences their anticancer activity, thereby guiding the design of more potent compounds.

For the series of 6-bromoquinazoline-4(3H)-one derivatives with a thiol group at the 2-position, SAR analysis indicated that the nature of the substitution at the SH position significantly affects the anticancer activity. nih.gov The presence of an aliphatic linker, as seen in the most potent compound 8a , was found to be beneficial for activity against MCF-7 and SW480 cell lines. nih.gov In contrast, substitutions on the phenyl ring attached to the quinazoline core also played a role. For instance, a methyl group at the para position of the phenyl moiety led to greater potency than when it was at the meta position. nih.gov

Another study highlighted the importance of substitutions at the 2 and 6 positions of the quinazolinone ring for CDK9 inhibitory activity. mdpi.com Introducing iodine at the 6-position and a thiophene ring at the 2-position resulted in a compound with an IC₅₀ value of 0.296 μM, demonstrating a significant increase in potency. mdpi.com

Antimicrobial Activities (Antibacterial and Antifungal)

In addition to their anticancer properties, derivatives of this compound have also been investigated for their antimicrobial activities. These compounds have shown promise as both antibacterial and antifungal agents.

Several studies have reported the antibacterial activity of this compound analogues against a spectrum of both Gram-positive and Gram-negative bacteria.

In one study, a series of novel 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones were synthesized and evaluated for their antimicrobial activity. nih.gov The results indicated that several of these compounds exhibited significant antibacterial activity against Bacillus subtilis, Staphylococcus aureus (Gram-positive), and Pseudomonas aeruginosa (Gram-negative). nih.gov

Another research effort focused on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one and its precursor. mediresonline.orgmediresonline.org These compounds were tested against several microorganisms, including Staphylococcus aureus, Bacillus species (Gram-positive), Escherichia coli, and Klebsiella pneumoniae (Gram-negative). mediresonline.orgmediresonline.org The synthesized compounds demonstrated high antibacterial activity, with zones of inhibition ranging from 10 to 16 mm. mediresonline.orgmediresonline.org Notably, the activity against Staphylococcus aureus was higher than that of the standard antibacterial drug ciprofloxacin. mediresonline.orgmediresonline.org

Furthermore, a series of 2,3,6-trisubstituted quinazolin-4-one derivatives, all containing a bromine atom at the 6-position, were evaluated for their antimicrobial activity. biomedpharmajournal.org Compound A-2 showed excellent activity against E. coli, while compound A-4 was excellent against P. aeruginosa. biomedpharmajournal.org Compound A-5 displayed very good activity against S. aureus and S. pyogenes. biomedpharmajournal.org

| Compound/Derivative Series | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa | Significant antibacterial activity | nih.gov |

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Staphylococcus aureus, Bacillus species, Escherichia coli, Klebsiella pneumoniae | Zone of inhibition: 10 - 16 mm | mediresonline.orgmediresonline.org |

| Compound A-2 | Escherichia coli | Excellent activity | biomedpharmajournal.org |

| Compound A-4 | Pseudomonas aeruginosa | Excellent activity | biomedpharmajournal.org |

| Compound A-5 | Staphylococcus aureus, S. pyogenes | Very good activity | biomedpharmajournal.org |

The antifungal potential of this compound analogues has also been explored. One study investigated the antifungal effects of 6-bromo-4-ethoxyethylthio quinazoline against various plant pathogenic fungi. researchgate.net The results showed that this compound possessed high antifungal activities, with EC₅₀ values ranging from 17.47 to 70.79 μg/mL. researchgate.net

In another study, new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one derivatives were tested against Candida albicans and Aspergillus niger. nih.gov Several of these compounds exhibited significant antifungal activity, comparable to standard drugs. nih.gov Similarly, a series of 2,3,6-trisubstituted quinazolin-4-ones were evaluated for their antifungal activity against A. niger and C. albicans. biomedpharmajournal.org Compound A-3 showed excellent potency against A. niger, while compound A-6 was excellent against C. albicans. biomedpharmajournal.org

However, in the study of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, no activity was observed against Candida albicans. mediresonline.orgmediresonline.org This highlights that the antifungal activity is highly dependent on the specific substitutions on the quinazolinone scaffold.

Mechanisms of Antimicrobial Action

The antimicrobial properties of quinazolinone derivatives are attributed to several distinct mechanisms of action. Research into this class of compounds suggests that their efficacy stems from the ability to interfere with essential bacterial cellular processes. benthamdirect.comnih.gov One of the primary mechanisms identified for certain 4(3H)-quinazolinone antibacterials is the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan synthesis for the bacterial cell wall. acs.org Specifically, some analogues have been shown to inhibit PBP1 and PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA), a mechanism analogous to that of β-lactam antibiotics. acs.org

Another proposed mechanism of action, suggested by the structural similarity between quinazolinones and fluoroquinolones, is the inhibition of DNA gyrase (Topoisomerase I). nih.gov This enzyme is vital for managing DNA supercoiling during replication and separation of bacterial chromosomes, and its inhibition leads to the disruption of DNA replication and ultimately, bacterial cell death. nih.gov

Anti-Inflammatory and Analgesic Properties

A significant number of studies have focused on the anti-inflammatory and analgesic potential of 6-bromoquinazolinone analogues, demonstrating promising results in various preclinical models. researchgate.net

Derivatives of 6-bromoquinazolinone have been evaluated for their ability to mitigate inflammatory responses using standard in vivo models. The carrageenan-induced paw edema model in rats is a widely used assay to screen for acute anti-inflammatory activity. mdpi.comscielo.br In this model, the administration of certain 6-bromo-2-phenyl-3-substituted-4-quinazolinone derivatives has been shown to reduce the swelling associated with the inflammatory cascade. researchgate.net The anti-inflammatory effect is often attributed to the inhibition of inflammatory mediators like prostaglandins. nih.gov

| Compound Type | Animal Model | Assay | Key Findings | Reference |

|---|---|---|---|---|

| 6-bromo-2-phenyl-3-substituted-4-quinazolinone derivatives | Rats | Carrageenan-induced paw edema | Demonstrated notable anti-inflammatory effects. | researchgate.net |

| Flavone glycoside (for comparison) | Rats | Carrageenan-induced paw edema | A 20 mg/kg dose showed significant anti-inflammatory effect, higher than the standard drug indomethacin (10 mg/kg). | nih.gov |

The analgesic properties of 6-bromoquinazolinone analogues have been confirmed through established experimental models of pain. The acetic acid-induced writhing test in mice is a common method for evaluating peripherally acting analgesics. ajpp.in This test induces pain by irritating serous membranes, leading to characteristic stretching behaviors (writhing), which are mediated by local peritoneal receptors and the release of prostaglandins. ajpp.in

Research has shown that synthesized 6-bromoquinazolinone derivatives can significantly reduce the number of writhes in mice, indicating potent analgesic activity. scirea.org For instance, one study demonstrated that 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one exhibited substantial, dose-dependent analgesic effects. scirea.org

| Compound | Animal Model | Assay | Dose | Analgesic Activity (% Inhibition) | Reference |

|---|---|---|---|---|---|

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Mice | Acetic acid-induced writhing | 20 mg/kg | 69.49% | scirea.org |

| 40 mg/kg | 83.18% | ||||

| 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one | Mice | Acetic acid-induced writhing | 40 mg/kg | 71.14% | scirea.org |

Antiviral Applications

The structural framework of 6-bromoquinazolinone has proven to be a valuable scaffold for the synthesis of compounds with significant antiviral activity. A series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones were synthesized and evaluated against a panel of viruses. nih.gov One particular analogue, 6-bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone, demonstrated potent and selective activity against the vaccinia virus, with a minimum inhibitory concentration (MIC) of 1.92 µg/ml. nih.govresearchgate.net This suggests potential applications against Pox viruses. nih.gov

Furthermore, other derivatives have been screened for anti-HIV activity. In studies against HIV-1 replication in MT-4 cells, 6-bromo-benzoyl-4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzene sulphonamide showed a maximum protection of 47%. While none of the tested compounds in one study exhibited highly significant anti-HIV activity, these findings highlight the potential of the 6-bromoquinazolinone core for further optimization in antiviral drug discovery. nih.gov

| Compound | Virus Target | Cell Line | Activity/Result | Reference |

|---|---|---|---|---|

| 6-bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone | Vaccinia Virus | E(6)SM | MIC of 1.92 µg/ml | nih.govresearchgate.net |

| 6-bromo-benzoyl-4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzene sulphonamide | HIV-1 (IIIB) | MT-4 | Exhibited 47% maximum protection against replication. |

Other Reported Biological Activities

The quinazolin-4(3H)-one ring system is a well-established pharmacophore for central nervous system activity, with many derivatives exhibiting anticonvulsant properties. researchgate.netnih.gov Research in this area was spurred by the sedative-hypnotic and anticonvulsant activities of methaqualone, a notable quinazolinone derivative. nih.gov

Analogues are typically evaluated for their anticonvulsant potential using standard preclinical models such as the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. mdpi.commdpi.com The MES model is indicative of a compound's ability to prevent the spread of seizures, while the scPTZ test identifies agents that can raise the seizure threshold. mdpi.com Numerous 2,3-disubstituted quinazolinone derivatives have been synthesized and have shown activity in these models, indicating their potential as antiepileptic agents. researchgate.net Structure-activity relationship studies suggest that substitutions at the 2 and 3 positions of the quinazolinone core are critical for modulating anticonvulsant potency.

Antihypertensive and Cardiovascular Activity

Quinazoline derivatives have been extensively investigated for their antihypertensive properties, with several compounds being developed into clinically effective drugs. nih.govtandfonline.comresearchgate.netnih.govjapsonline.com The primary mechanism of action for many of these analogues is the blockade of α1-adrenergic receptors, leading to vasodilation and a subsequent reduction in blood pressure. nih.gov

Research into various substituted quinazolin-4(3H)-ones has demonstrated their potential as antihypertensive agents. For instance, a series of novel quinazolin-4(3H)-one derivatives were synthesized and evaluated for their in vivo antihypertensive activity. researchgate.net Several of these compounds exhibited a hypotensive effect and induced bradycardia, with some showing better activity than the reference drug, prazosin. researchgate.net The structure-activity relationship of these derivatives indicated that the nature of the substituent on the quinazolinone ring system plays a crucial role in their antihypertensive potency. tandfonline.com Specifically, the presence of electron-withdrawing groups, such as chlorine, on the phenyl ring attached to the quinazolinone moiety was found to enhance antihypertensive activity. tandfonline.com

While direct studies on this compound are limited in the reviewed literature, the established antihypertensive potential of the broader quinazolinone class suggests that this compound and its analogues could also exhibit significant cardiovascular effects. The bromo substitution at the 6-position, being an electron-withdrawing group, could potentially contribute to the antihypertensive activity, a hypothesis that warrants further investigation. The well-known quinazoline-based antihypertensive agents like prazosin, doxazosin, and terazosin underscore the therapeutic importance of this chemical scaffold in managing hypertension. nih.govnih.govnih.gov

| Compound | Substitution Pattern | Observed Activity | Mechanism of Action (if reported) |

|---|---|---|---|

| Prazosin | Quinazoline derivative | Potent antihypertensive | α1-adrenergic receptor antagonist nih.gov |

| Compound 23 | 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one | Potent antihypertensive activity nih.gov | Anticipated α1-adrenergic receptor blocking property nih.gov |

| Compound 24 | 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one | Potent antihypertensive activity nih.gov | Anticipated α1-adrenergic receptor blocking property nih.gov |

| Compound 20 | N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4 nitrobenzenesulfonamide | Significant antihypertensive activity tandfonline.com | Not specified |

Antihistaminic Activity

The quinazolinone nucleus is also a key pharmacophore in the development of H1-antihistaminic agents. Research has shown that modifications to the quinazolinone structure, including halogenation, can lead to potent antihistaminic effects.

A study focused on the synthesis and H1-antihistaminic activity of a series of 3-[(N,N-Dialkylamino)alkyl]-6-halo-2-thio-4(3H)-quinazolinones demonstrated the importance of the halogen substituent at the 6-position. researchgate.net These compounds were evaluated for their ability to inhibit histamine-induced contractions in isolated guinea pig ileum (in vitro) and to protect against histamine-induced bronchoconstriction in guinea pigs (in vivo). researchgate.net The presence of a halogen, such as bromine or iodine, at the 6-position of the quinazolinone ring was a common feature of the synthesized compounds. researchgate.net

The general structure of these active compounds involved a dialkylaminoalkyl side chain at the N-3 position, which is a common feature in many H1-antihistamines. The specific nature of the halogen and the alkylamino side chain influenced the potency of the compounds. These findings suggest that this compound can serve as a valuable scaffold for the design of novel antihistaminic agents.

| Compound Series | General Structure | Evaluation Methods | Key Findings |

|---|---|---|---|

| 3-[(N,N-Dialkylamino)alkyl]-6-halo-2-thio-4(3H)-Quinazolinones | Quinazolinone core with a halogen at position 6 and a dialkylaminoalkyl chain at N-3 | Isolated guinea pig ileum (in vitro) and histamine chamber (in vivo) researchgate.net | The synthesized compounds exhibited H1-antihistaminic activity. researchgate.net |

Antiglycating Activity

Glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, leading to the formation of advanced glycation end products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of diabetic complications and other age-related diseases. Consequently, the search for effective antiglycating agents is an active area of research.

Quinazolinone derivatives have emerged as promising candidates for antiglycation therapy. A study on quinazolinone-triazole hybrids revealed their potential to inhibit the formation of AGEs. theaspd.comtheaspd.com These hybrid molecules were designed to competitively inhibit the reaction between monosaccharides and serum proteins. theaspd.com The antiglycation activity was evaluated in vitro, and several compounds demonstrated significant inhibitory effects, with some exhibiting lower IC50 values than the standard inhibitor, rutin. theaspd.comtheaspd.com The structure-activity relationship suggested that the presence of electron-donating groups on the quinazolinone-triazole scaffold enhanced the antiglycating activity. theaspd.comtheaspd.com

While this study did not specifically investigate this compound, it highlights the potential of the quinazolinone core in developing antiglycation agents. The electronic properties of the bromine substituent at the 6-position could influence the molecule's ability to interfere with the glycation process. Further research is needed to directly assess the antiglycating potential of this compound and its analogues.

| Compound | IC50 (µM) for Fructosamine Level Estimation | Standard Inhibitor (Rutin) IC50 (µM) |

|---|---|---|

| 2d | 66.66 ± 0.88 theaspd.com | 96.00 ± 1.15 theaspd.com |

| 2h | 53.33 ± 1.76 theaspd.com |

V. Computational and Theoretical Studies of 6 Bromoquinazolin 2 1h One

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). umpr.ac.id This method is instrumental in virtual screening and for understanding the structural basis of a ligand's biological activity.

Molecular docking simulations have been utilized to predict how derivatives of the 6-bromoquinazoline (B49647) scaffold fit into the active sites of protein targets. For instance, in studies involving quinazoline (B50416) derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), docking is used to visualize binding modes. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues within the protein's binding pocket. nih.govnih.gov

In a study of a related compound, 4-((6-Bromoquinazolin-4-yl)amino)benzenesulfonamide, docking simulations predicted its binding mode within the Erythropoietin-producing hepatocellular carcinoma type-B receptor 3 (EphB3). nih.gov The quinazoline core is often central to establishing these interactions. Similarly, docking studies on other quinazolinone derivatives against targets like the NF-κB receptor have shown that the core structure consistently anchors the molecule in the binding site, allowing its substituents to form specific interactions with surrounding residues. nih.gov The carbonyl group of the quinazolinone core, for example, is frequently predicted to act as a hydrogen bond acceptor, a key interaction for stabilizing the ligand-protein complex. cnr.it

Beyond predicting the binding pose, molecular docking provides scoring functions to estimate the binding affinity between a ligand and its target protein. researchgate.net A lower binding energy value typically indicates a more stable and favorable interaction.

For a series of 6-bromo quinazoline derivatives designed as cytotoxic agents targeting EGFR, molecular docking calculated binding energies to quantify their potential efficacy. One potent derivative (compound 8a in the study) showed a calculated binding energy of -6.7 kcal/mol, forming crucial hydrogen bonds within the EGFR active site. nih.gov In a separate investigation, a virtual library of quinazoline sulfonamides was screened against the EphB3 receptor, with top compounds selected based on their predicted binding affinities (GlideScore ≥ −6.20 Kcal/mol). nih.gov Further calculations using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method were performed to refine these predictions, with one derivative showing a high binding free energy of −74.13 Kcal/mol, suggesting strong binding. nih.gov

These computational predictions are invaluable for prioritizing compounds for synthesis and biological evaluation, thereby accelerating the process of drug discovery.

Table 1: Predicted Binding Affinities of 6-Bromoquinazoline Derivatives against Protein Targets

| Derivative Class | Protein Target | Computational Method | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| 2-Thiol Quinazolin-4(3H)-one nih.gov | EGFR | Molecular Docking | -6.7 | Not specified |

| Quinazoline Sulfonamide nih.gov | EphB3 | GlideScore | ≥ -6.20 | Cys717 |

| Quinazoline Sulfonamide nih.gov | EphB3 | MM-GBSA | -74.13 | Not specified |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied to study the intrinsic properties of molecules, including their geometry, electronic distribution, and reactivity, based on the electron density.

Conformational analysis using DFT helps determine the most stable three-dimensional arrangement of a molecule. escientificpublishers.com For quinazoline derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31+G(d,p), are performed to optimize the molecular geometry. nih.gov This process yields key geometrical parameters such as bond lengths and bond angles. The optimized structure represents the molecule's lowest energy conformation, which is crucial for understanding its physical properties and how it interacts with other molecules. For related heterocyclic systems, DFT has been shown to produce geometric parameters that are in close agreement with experimental data. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. nih.gov

A larger HOMO-LUMO gap implies higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov In a DFT study of 6-bromo quinazoline derivatives, the HOMO-LUMO gap was calculated to assess and compare the stability of different compounds in the series. For a particularly stable derivative, the energy gap was calculated to be 4.71 eV. nih.gov This analysis helps in understanding the electronic properties and reactivity profile of the 6-bromoquinazolin-2(1H)-one scaffold.

Table 2: Frontier Molecular Orbital Energies for a 6-Bromo Quinazoline Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Not specified |

| LUMO | Not specified |

| HOMO-LUMO Gap (ΔE) nih.gov | 4.71 |

DFT calculations can also be used to determine various thermodynamic parameters, such as zero-point energy, enthalpy, and Gibbs free energy, which provide insights into the stability of a molecule. researchgate.net By comparing these calculated values between different isomers or derivatives, their relative thermodynamic stabilities can be established.

For a series of 6-bromo quinazoline derivatives, DFT calculations at the B3LYP/6–31 + G(d, p) level of theory were performed. nih.gov The results indicated that the derivative with the highest biological activity was also thermodynamically more stable than its less active counterpart. nih.gov This correlation between computational stability and experimental activity highlights the predictive power of DFT in molecular design.

In Silico Profiling and ADMET Predictions

No data available in the searched scientific literature.

No data available in the searched scientific literature.

No data available in the searched scientific literature.

Vi. Future Perspectives and Translational Research

Development of Novel 6-Bromoquinazolin-2(1H)-one Based Therapeutic Agents

The quinazolinone nucleus is recognized as a "privileged structure" in medicinal chemistry, capable of binding to a variety of biological targets. researchgate.net The addition of a bromine atom at the 6-position has been shown to enhance the therapeutic properties of these molecules, making this compound a valuable starting point for drug discovery. nih.govresearchgate.net

Researchers are actively developing new therapeutic agents based on this scaffold, targeting a wide range of diseases. nih.gov Synthetic efforts have produced a variety of derivatives with demonstrated pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. nih.govacs.org For instance, novel 6-bromoquinazoline (B49647) derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, with some compounds showing potent activity. nih.govnih.gov The development pipeline includes creating hybrids of the 6-bromoquinazolinone core with other pharmacologically active moieties, such as sulfonamides, to generate compounds with enhanced or synergistic effects. nih.gov These efforts underscore the ongoing importance of this compound in the quest for new and more effective medicines.

Exploration of Structure-Activity Relationship (SAR) for Enhanced Efficacy and Selectivity

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of this compound derivatives. SAR studies reveal how specific structural modifications influence a compound's biological activity, guiding the design of more potent and selective drugs. researchgate.net

For quinazolinone-based compounds, substitutions at the C2, C3, and C6 positions are particularly significant. researchgate.netnih.gov

Position 6: The presence of a halogen, such as bromine, at this position is consistently linked to improved anticancer and antimicrobial activities. nih.govmdpi.com

Position 2: Modifications at the C2 position, such as the introduction of a thiol group or various substituted aryl groups, have been shown to significantly affect cytotoxic potency. nih.govmdpi.com For example, in one study, the variation in anticancer activity of a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives was directly attributed to different substitutions on the thiol group. mdpi.com

Position 3: The introduction of different aromatic rings at the C3 position is also a key strategy for modulating biological effects. researchgate.net

By systematically altering these positions and evaluating the resulting changes in efficacy and selectivity against targets like Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinase 9 (CDK9), researchers can rationally design next-generation inhibitors with superior therapeutic profiles. benthamdirect.commdpi.com

Advanced In Vitro and In Vivo Pharmacological Studies

The therapeutic potential of novel this compound derivatives is rigorously assessed through a cascade of pharmacological studies. These investigations begin with in vitro assays to determine the compound's activity at a cellular level, followed by in vivo studies to evaluate its effects in a whole organism.

In Vitro Studies: Initial screening typically involves testing the compounds against specific molecular targets or cell lines. For anticancer research, this includes:

Cytotoxicity Assays: The MTT assay is commonly used to measure the concentration at which a compound inhibits the growth of cancer cell lines by 50% (IC50). Derivatives of 6-bromoquinazolinone have been tested against a panel of cancer cells, including breast (MCF-7), colon (SW480), and lung (A549) cancer lines. nih.govmdpi.comrsc.org

Mechanism of Action Studies: To understand how these compounds work, researchers conduct apoptosis assays to see if they induce programmed cell death. nih.gov They also perform kinase inhibition assays to determine if the compounds block the activity of specific enzymes like EGFR that are crucial for cancer cell survival. mdpi.combenthamdirect.com

The following table summarizes the in vitro cytotoxic activity of selected 6-bromoquinazolin-4(3H)-one derivatives against various cancer cell lines.

| Compound ID | Substitution | Cell Line | IC50 (µM) |

| 8a | 2-S-CH₂CH₂OH, 3-phenyl | MCF-7 (Breast) | 15.85 ± 3.32 |

| 8a | 2-S-CH₂CH₂OH, 3-phenyl | SW480 (Colon) | 17.85 ± 0.92 |

| 5b | 2-(3-fluorophenyl) | MCF-7 (Breast) | 0.53 |

| 5b | 2-(3-fluorophenyl) | SW480 (Colon) | 1.95 |

In Vivo Studies: Promising candidates from in vitro testing are advanced to in vivo models, typically in animals, to assess their efficacy, pharmacokinetics, and safety in a living system. While specific in vivo data for this compound itself is limited in the public domain, studies on related quinazolinone derivatives have demonstrated significant effects. For example, certain quinazolinone compounds have shown the ability to suppress tumor growth in animal models of cancer or have exhibited anticonvulsant activity in seizure models. mdpi.comnih.gov These studies are essential for determining the therapeutic potential and safety profile before a compound can be considered for human trials.

Potential in Material Science Applications

Beyond its therapeutic potential, the this compound scaffold is a valuable building block in material science. The presence of the bromine atom makes it an ideal precursor for creating advanced functional materials through metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions. mdpi.combenthamdirect.comnih.gov

These chemical reactions allow for the precise attachment of various functional groups to the quinazolinone core, leading to the development of materials with unique optoelectronic properties. benthamdirect.comresearchgate.net Key application areas include:

Organic Light-Emitting Diodes (OLEDs): By incorporating quinazoline (B50416) fragments into larger, π-extended conjugated systems, scientists can create novel materials that exhibit strong luminescence. These materials are being explored for use in the fabrication of highly efficient OLEDs, which are used in modern displays and lighting. benthamdirect.comresearchgate.net

Nonlinear Optical (NLO) Materials: Arylvinyl-substituted quinazolines have shown potential for use in NLO materials, which can manipulate the properties of light and are important for applications in telecommunications and optical computing. benthamdirect.comresearchgate.net

Sensors: The fluorescent properties of some quinazoline derivatives are sensitive to their chemical environment, such as pH. This has led to their investigation as components in colorimetric sensors that can visually indicate changes in acidity. benthamdirect.comresearchgate.net

The versatility of halogenated quinazolines as synthetic intermediates allows for the creation of a diverse range of polysubstituted derivatives, opening up new avenues for the design of materials with tailored electronic and photophysical properties. mdpi.comnih.gov

Clinical Translation and Pre-clinical Development Challenges

The path from a promising laboratory compound to a clinically approved drug is long, complex, and fraught with challenges. For derivatives of this compound, these hurdles are significant and must be systematically addressed during pre-clinical development.

Key challenges include:

Toxicity and Selectivity: While a compound may be potent against cancer cells, it must also be safe for normal cells. A major pre-clinical hurdle is identifying and mitigating off-target toxicities. researchgate.netsigmaaldrich.com Early quinazoline-based drugs, such as the anticancer agent CB3717, were halted in clinical trials due to unforeseen toxicities like nephrotoxicity. researchgate.net

Pharmacokinetics (ADME): The body's effect on the drug—Absorption, Distribution, Metabolism, and Excretion (ADME)—is a critical factor. Poor solubility, rapid metabolism, or inability to reach the target tissue can render an otherwise potent compound ineffective. sigmaaldrich.com

Drug Resistance: Cancer cells can develop resistance to chemotherapy. A significant challenge is designing drugs that can overcome existing resistance mechanisms or are less likely to induce resistance themselves. researchgate.net

Scalability of Synthesis: The chemical synthesis used in the laboratory must be adaptable to large-scale, cost-effective production under Good Manufacturing Practice (GMP) standards for clinical trials and commercialization. mdpi.com

Regulatory Hurdles: The journey to clinical trials requires extensive safety and toxicology data to satisfy regulatory agencies. This process is time-consuming and expensive, with only a small fraction of pre-clinical candidates successfully advancing to human testing. nih.govsigmaaldrich.com

Overcoming these challenges requires a multidisciplinary approach, integrating medicinal chemistry, pharmacology, toxicology, and formulation science to successfully translate promising this compound based compounds into valuable therapeutic agents.

Q & A

Q. What are the common synthetic routes for preparing 6-bromoquinazolin-2(1H)-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization or substitution reactions. For example, a two-step procedure starts with bromination of a quinazolinone precursor followed by cyclization. Key factors include:

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may degrade heat-sensitive intermediates.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while THF or toluene is used for Grignard reactions .

- Catalysts : Pd(PPh₃)₄ facilitates Suzuki-Miyaura cross-coupling for functionalization .

Example Protocol : - Dissolve 2-amino-N-benzyl-5-bromobenzamide (1.0 mmol) in DMSO, add benzaldehyde (1.5 mmol), and stir at 100°C under microwave irradiation (1 h). Purify via flash chromatography (20–30% ethyl acetate in hexane) to achieve ~81% yield .

Table 1 : Comparison of Synthesis Methods

| Method | Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Conventional Heating | 24 h, 80°C, DMF | 78% | >98% | |

| Microwave-Assisted | 1 h, 100°C, DMSO | 81% | >98% |

Q. What spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?

- Methodological Answer :

- IR Spectroscopy : Identify C=O stretches (~1680 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .